Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate
Overview
Description
Scientific Research Applications
Synthesis and Material Applications
Research on derivatives of amino acids and similar complex molecules has shown their utility in the synthesis of polymers and other materials with specific functions. For instance, controlled radical polymerization techniques have been employed to synthesize homopolymers with amino acid moieties in the side chain, indicating potential for creating materials with tailored properties (Mori, Sutoh, & Endo, 2005). Furthermore, studies on copolymeric systems bearing side-chain moieties reveal their application in photoinitiators for UV-curable pigmented coatings, showcasing their importance in material science and engineering (Angiolini et al., 1997).
Biological and Medical Research
In the realm of biological and medicinal chemistry, derivatives of complex molecules have been explored for their interactions with proteins and potential anticancer properties. For example, in vitro studies have examined the binding of carboxamide derivatives of amino acids to proteins like Bovine Serum Albumin (BSA), providing insights into the molecular interactions fundamental to drug design and pharmacology (Thakare et al., 2018). Moreover, research on new Schiff bases derived from amino acids has highlighted their antibacterial and antifungal activities, underscoring the potential of these compounds in developing new therapeutic agents (Mange et al., 2013).
Chemical Synthesis and Reactivity
The synthesis and reactivity of complex molecules have been a subject of interest, with studies focusing on the development of new synthetic methodologies and understanding their mechanisms. For instance, research on the synthesis and antimicrobial activities of novel triazole derivatives showcases the ongoing efforts to expand the chemical toolkit for creating bioactive molecules (Mange et al., 2013).
Safety And Hazards
properties
IUPAC Name |
benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O5S/c1-20(2)16-24(30-26(33)23(29-19-32)14-15-37-3)27(34)31-25(17-21-10-6-4-7-11-21)28(35)36-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,32)(H,30,33)(H,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUHKTWXUMQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391930 | |
Record name | N-Formyl-Met-Leu-Phe benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate | |
CAS RN |
70637-32-0 | |
Record name | N-Formyl-Met-Leu-Phe benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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